4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside 4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside
Brand Name: Vulcanchem
CAS No.: 117153-30-7
VCID: VC20756682
InChI: InChI=1S/C34H32Cl3N3O4S/c1-22-2-16-29(17-3-22)45-34-31(39-40-38)33(43-20-25-8-14-28(37)15-9-25)32(42-19-24-6-12-27(36)13-7-24)30(44-34)21-41-18-23-4-10-26(35)11-5-23/h2-17,30-34H,18-21H2,1H3/t30-,31-,32+,33-,34+/m1/s1
SMILES: CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)OCC5=CC=C(C=C5)Cl)N=[N+]=[N-]
Molecular Formula: C34H32Cl3N3O4S
Molecular Weight: 685.1 g/mol

4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside

CAS No.: 117153-30-7

Cat. No.: VC20756682

Molecular Formula: C34H32Cl3N3O4S

Molecular Weight: 685.1 g/mol

* For research use only. Not for human or veterinary use.

4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside - 117153-30-7

CAS No. 117153-30-7
Molecular Formula C34H32Cl3N3O4S
Molecular Weight 685.1 g/mol
IUPAC Name (2R,3R,4R,5R,6S)-5-azido-3,4-bis[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methoxymethyl]-6-(4-methylphenyl)sulfanyloxane
Standard InChI InChI=1S/C34H32Cl3N3O4S/c1-22-2-16-29(17-3-22)45-34-31(39-40-38)33(43-20-25-8-14-28(37)15-9-25)32(42-19-24-6-12-27(36)13-7-24)30(44-34)21-41-18-23-4-10-26(35)11-5-23/h2-17,30-34H,18-21H2,1H3/t30-,31-,32+,33-,34+/m1/s1
Standard InChI Key XCTYXPINJTUUQN-RUOAZZEASA-N
Isomeric SMILES CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)OCC5=CC=C(C=C5)Cl)N=[N+]=[N-]
SMILES CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)OCC5=CC=C(C=C5)Cl)N=[N+]=[N-]
Canonical SMILES CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)OCC5=CC=C(C=C5)Cl)N=[N+]=[N-]

Chemical Structure and Molecular Characterization

The compound contains a thiogalactopyranoside core, which is a derivative of galactose with a sulfur atom replacing the oxygen in the glycosidic linkage. This structural feature influences its biological activity and stability in various chemical environments . The three 4-chlorobenzyl protecting groups at the 3, 4, and 6 positions add steric bulk and electronic properties that further define its reactivity profile.

The 4-methylphenyl group at the anomeric position contributes to the compound's hydrophobic characteristics, while the tri-O-(4-chlorobenzyl) moiety enhances its solubility in organic solvents, a crucial feature for its applications in synthetic organic chemistry . These structural elements collectively create a molecule with specific reactivity patterns that can be exploited in various chemical transformations.

Physical and Chemical Properties

The physical and chemical properties of 4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside are summarized in Table 1, which collates data from multiple sources to provide a comprehensive overview of this compound's characteristics.

Table 1: Physical and Chemical Properties of 4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside

PropertyValue
CAS Registry Number117153-30-7
Molecular FormulaC34H32Cl3N3O4S
Molecular Weight685.1 g/mol
IUPAC Name5-azido-3,4-bis[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methoxymethyl]-6-(4-methylphenyl)sulfanyloxane
Physical StateLiquid
Melting Point110-112°C
Standard InChIKeyXCTYXPINJTUUQN-UHFFFAOYSA-N
PubChem Compound ID3690767

Chemical Reactivity and Applications

Click Chemistry Applications

One of the most significant aspects of 4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside is its potential in click chemistry applications, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The azido group can participate in these reactions, offering a versatile tool for synthesizing complex molecules with diverse functional groups. This reactivity pattern has made azide-containing compounds increasingly valuable in modern synthetic organic chemistry.

The ability of this compound to undergo click chemistry transformations makes it particularly useful in the synthesis of complex glycoconjugates, which have applications in drug development, bioconjugation, and materials science . The cycloaddition reactions typically proceed with high efficiency and selectivity under mild conditions, making them compatible with a wide range of functional groups and biomolecules.

Click chemistry reactions involving the azido functionality allow for the construction of 1,2,3-triazole linkages, which can serve as robust connections between molecular fragments in the synthesis of complex structures . This chemical versatility positions the compound as a valuable building block in the development of novel molecular architectures with potential applications in medicinal chemistry.

Research and Development Applications

The compound's unique structural features make it a valuable tool in various research applications across multiple scientific disciplines. Some potential applications include:

  • Carbohydrate chemistry research, where it can serve as a building block for the synthesis of complex glycoconjugates

  • Development of glycomimetics with potential biological activity

  • Preparation of bioconjugates through click chemistry for biological studies

  • Medicinal chemistry investigations, particularly in the development of carbohydrate-based therapeutics

  • Materials science applications, where carbohydrate derivatives can be incorporated into functional materials

The compound exemplifies the intricate design often found in carbohydrate chemistry and demonstrates how structural modifications can be strategically implemented to achieve desired reactivity patterns for specific applications . Its value in research settings lies in its multifunctional nature, allowing for selective transformations at different positions of the carbohydrate scaffold.

Future Research Directions

The unique structural features and reactivity profile of 4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside position it as a compound with significant potential for future research across multiple disciplines. Several promising research directions can be identified based on its chemical properties and current applications.

The compound's ability to participate in click chemistry reactions through its azido functionality makes it a valuable building block for the development of complex molecular architectures . Future research could explore novel applications of this reactivity in the synthesis of glycoconjugates with specific biological activities or material properties. The selective functionalization of the azido group could lead to the development of new classes of compounds with applications in drug discovery and materials science.

The thioglycoside structure offers opportunities for exploring novel glycosylation methodologies. Research could focus on developing new activation methods or reaction conditions that enhance the efficiency and stereoselectivity of glycosylation reactions using this compound as a glycosyl donor. Such advances would contribute to the broader field of oligosaccharide synthesis, which remains challenging due to the complexity of controlling stereochemistry and regioselectivity.

Additionally, the compound's potential in bioconjugation could be explored through the development of novel labeling strategies for biological molecules. The ability to introduce the compound or its derivatives into biological systems through click chemistry could enable new approaches for studying carbohydrate-protein interactions or for developing targeted drug delivery systems.

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